N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide
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Overview
Description
N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a phenoxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the phenoxy group and the thiophene ring. One common synthetic route involves the reaction of 4-(propan-2-yl)phenol with 2-bromopropane to form 1-[4-(propan-2-yl)phenoxy]propan-2-yl bromide. This intermediate is then reacted with thiophene-2-carboxamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis equipment can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenoxy or thiophene rings.
Scientific Research Applications
N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and phenoxy-substituted carboxamides, such as:
- N-{1-[4-(methyl)phenoxy]propan-2-yl}thiophene-2-carboxamide
- N-{1-[4-(ethyl)phenoxy]propan-2-yl}thiophene-2-carboxamide
Uniqueness
N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(4-propan-2-ylphenoxy)propan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12(2)14-6-8-15(9-7-14)20-11-13(3)18-17(19)16-5-4-10-21-16/h4-10,12-13H,11H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZXOCOMNCZKIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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